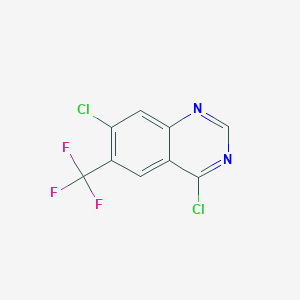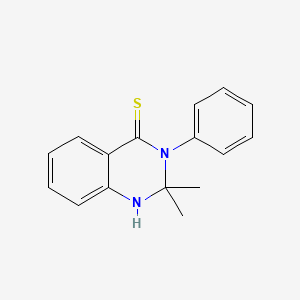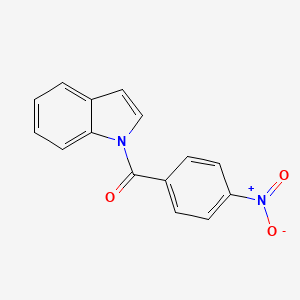
(1H-indol-1-yl)(4-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-indol-1-il)(4-nitrofenil)metanona es un compuesto que presenta un anillo de indol unido a un grupo nitrofenilo a través de un enlace metanona. Los derivados del indol son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas
Métodos De Preparación
La síntesis de (1H-indol-1-il)(4-nitrofenil)metanona generalmente implica la reacción de derivados de indol con cloruros de nitrobenzoilo en condiciones específicas. Un método común incluye el uso de una base como la trietilamina para facilitar la reacción. La reacción generalmente se lleva a cabo en un solvente orgánico como el diclorometano a bajas temperaturas para garantizar un alto rendimiento y pureza . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para la rentabilidad y la eficiencia.
Análisis De Reacciones Químicas
(1H-indol-1-il)(4-nitrofenil)metanona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio, lo que lleva a la formación de los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como el borohidruro de sodio, convirtiendo el grupo nitro en un grupo amino.
Sustitución: Las reacciones de sustitución electrófila son comunes debido al anillo de indol rico en electrones.
Aplicaciones Científicas De Investigación
(1H-indol-1-il)(4-nitrofenil)metanona tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y se utiliza para estudiar mecanismos de reacción.
Medicina: Se están realizando investigaciones para investigar sus posibles efectos terapéuticos, particularmente en el objetivo de enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de tintes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de (1H-indol-1-il)(4-nitrofenil)metanona implica su interacción con objetivos moleculares específicos. El anillo de indol puede unirse a varios receptores, influyendo en las vías biológicas. Por ejemplo, puede inhibir ciertas enzimas o interferir con los procesos de señalización celular, lo que lleva a los efectos biológicos observados . El grupo nitrofenilo también puede participar en reacciones de transferencia de electrones, modulando aún más la actividad del compuesto.
Comparación Con Compuestos Similares
(1H-indol-1-il)(4-nitrofenil)metanona se puede comparar con otros derivados de indol como:
(1H-indol-3-il)(4-nitrofenil)metanona: Estructura similar pero con el anillo de indol sustituido en la posición 3.
(1H-indol-1-il)(4-metoxifenil)metanona: Contiene un grupo metoxi en lugar de un grupo nitro, lo que lleva a diferentes reactividades y aplicaciones.
(1H-indol-1-il)(4-clorofenil)metanona:
Propiedades
Número CAS |
22958-05-0 |
|---|---|
Fórmula molecular |
C15H10N2O3 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
indol-1-yl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H10N2O3/c18-15(12-5-7-13(8-6-12)17(19)20)16-10-9-11-3-1-2-4-14(11)16/h1-10H |
Clave InChI |
DGDZMLHVARJZHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


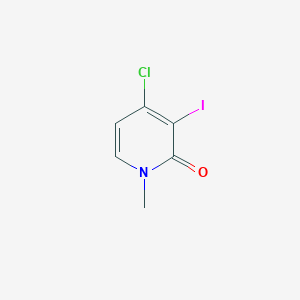

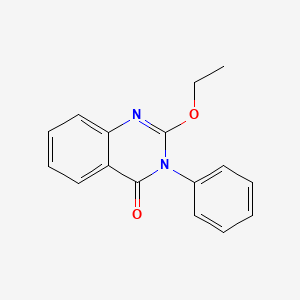
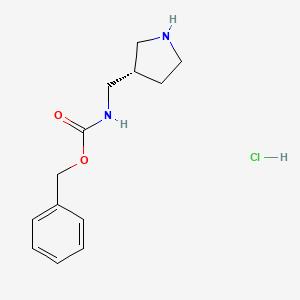

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)
![3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine](/img/structure/B11851151.png)
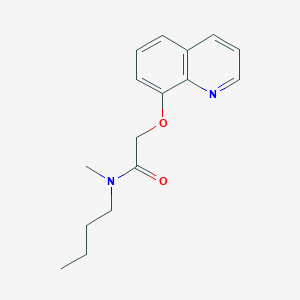
![4-{[(Pyridin-2-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851168.png)
![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)
